molecular formula C12H17NO4S2 B12796114 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide CAS No. 1222-40-8

2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide

Cat. No.: B12796114
CAS No.: 1222-40-8
M. Wt: 303.4 g/mol
InChI Key: UWACTLZRFVZIPC-UHFFFAOYSA-N
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Description

2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide is a chemical compound with the molecular formula C10H13NO4S2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-3,4-dihydro-6-methyl-2H-1-benzothiopyran with sulfonamide derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiopyran derivatives .

Scientific Research Applications

2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2H-1-Benzothiopyran-7-sulfonamide, 2-ethyl-3,4-dihydro-6-methyl-,1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.

    3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Exhibits antifungal and antimicrobial activities.

Properties

1222-40-8

Molecular Formula

C12H17NO4S2

Molecular Weight

303.4 g/mol

IUPAC Name

2-ethyl-6-methyl-1,1-dioxo-3,4-dihydro-2H-thiochromene-7-sulfonamide

InChI

InChI=1S/C12H17NO4S2/c1-3-10-5-4-9-6-8(2)11(19(13,16)17)7-12(9)18(10,14)15/h6-7,10H,3-5H2,1-2H3,(H2,13,16,17)

InChI Key

UWACTLZRFVZIPC-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(S1(=O)=O)C=C(C(=C2)C)S(=O)(=O)N

Origin of Product

United States

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